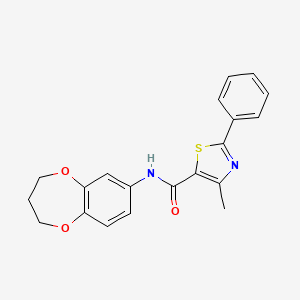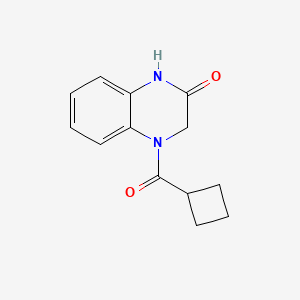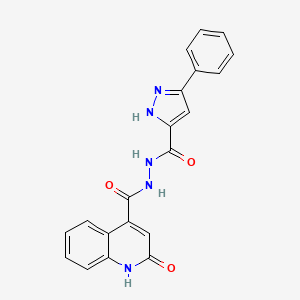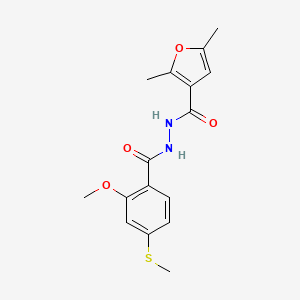
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of quinoxalinone, which is a heterocyclic compound containing a pyrazine ring fused with a benzene ring. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture.
科学的研究の応用
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. In addition, it has been found to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act on various targets in the central nervous system, including GABA receptors and voltage-gated calcium channels. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to act as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and other neurotoxic agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to identify the optimal dosage and administration route. Another area of interest is its potential as an insecticide or herbicide in agriculture. Further research is needed to determine its efficacy and safety in this application. Additionally, research on the synthesis of novel derivatives of 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone may lead to the discovery of compounds with improved pharmacological properties.
合成法
The synthesis of 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone can be achieved through several methods. One of the most common methods involves the reaction of 3-methylbutanoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield 4-(3-methylbutanoyl)-3,4-dihydro-2(1H)-quinoxalinone.
特性
IUPAC Name |
4-(3-methylbutanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-13(17)15-8-12(16)14-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEJRPCEEANZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)


![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)


![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)

